Curing Reactivity and Mechanical Performance: IPDA vs. Polyetheramine D230 in Epoxy Systems
In a direct comparative study using a low-viscosity epoxy resin system, IPDA demonstrated significantly higher reaction activity than the aliphatic polyetheramine D230. The curing activation energy (Ea) for the IPDA/epoxy system was 50.9 kJ·mol⁻¹, which is 14.6% lower than the 59.6 kJ·mol⁻¹ required for D230 [1]. This lower energy barrier results in higher degree of cure under identical conditions, yielding superior tensile strength and greater elongation at break compared to D230-cured specimens [1].
| Evidence Dimension | Curing reaction activation energy (Ea) |
|---|---|
| Target Compound Data | 50.9 kJ·mol⁻¹ |
| Comparator Or Baseline | Polyetheramine D230: 59.6 kJ·mol⁻¹ |
| Quantified Difference | 14.6% lower (8.7 kJ·mol⁻¹ reduction) |
| Conditions | Low-viscosity epoxy resin A; DSC analysis; heating rate method |
Why This Matters
Lower activation energy translates to faster cure at lower temperatures, reducing energy costs in manufacturing and enabling room-temperature cure applications where D230 would require thermal acceleration.
- [1] Tan J D, Cheng J, Guo J, Zhang J Y. Effect of amine curing agents on curing behavior of epoxy resin and properties of cured compounds. Journal of Chemical Industry and Engineering (China). 2011;62(6):1723-1729. View Source
